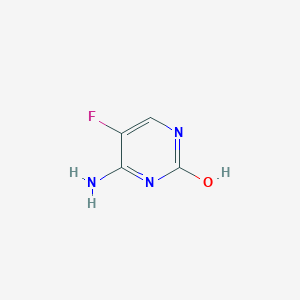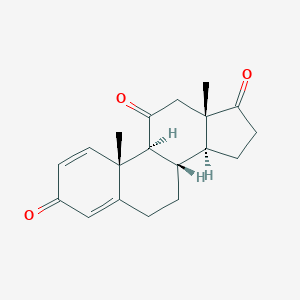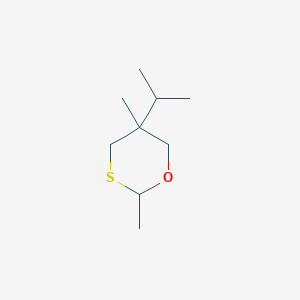
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane, also known as DPTSO, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. DPTSO is a cyclic sulfite ester that can be synthesized through various methods and has been found to have potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical And Physiological Effects
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. In animal studies, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is its high purity and yield when synthesized through the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide. However, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is highly reactive and unstable, which can make it difficult to handle in lab experiments. Additionally, the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane. In medicinal chemistry, further studies are needed to determine the potential of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane as an anticancer agent and a treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be further explored as a crosslinking agent for the synthesis of polymer networks with unique properties. Additionally, further studies are needed to understand the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane and to design experiments to study its effects in cells and animals.
Synthesis Methods
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be synthesized through several methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur dioxide and oxygen, and the reaction of 2,5-dimethyl-2,5-hexanediol with sulfuric acid and hydrogen peroxide. The most commonly used method is the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, which yields 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane with high purity and yield.
Scientific Research Applications
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. In medicinal chemistry, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a crosslinking agent for the synthesis of polymer networks.
properties
CAS RN |
124898-64-2 |
|---|---|
Product Name |
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane |
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2,5-dimethyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(4)5-10-8(3)11-6-9/h7-8H,5-6H2,1-4H3 |
InChI Key |
FZJZRILEYYXFBY-UHFFFAOYSA-N |
SMILES |
CC1OCC(CS1)(C)C(C)C |
Canonical SMILES |
CC1OCC(CS1)(C)C(C)C |
synonyms |
1,3-Oxathiane,2,5-dimethyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



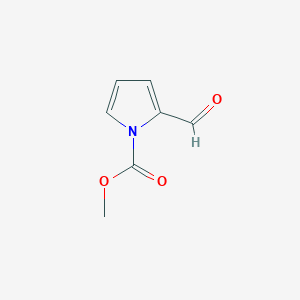
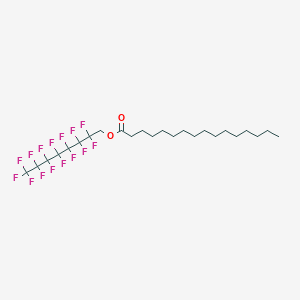
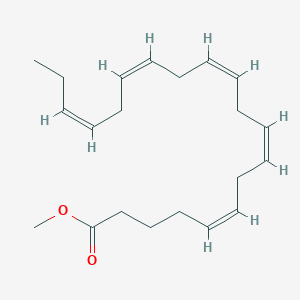
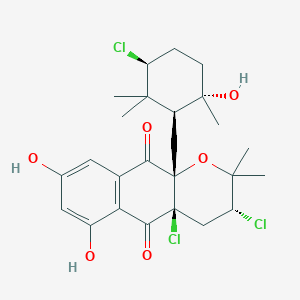
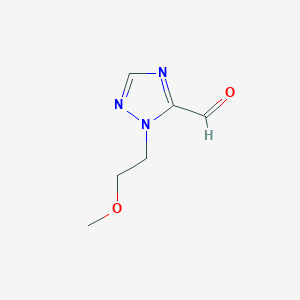
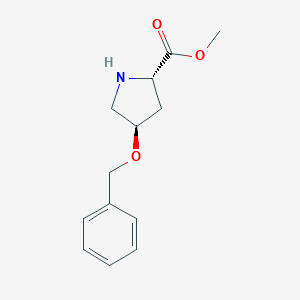
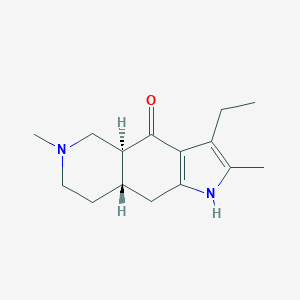


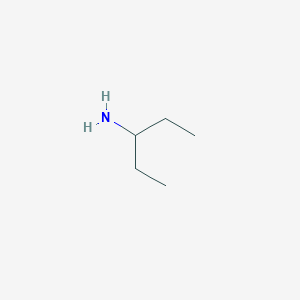
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
